(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester
Overview
Description
“(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester” is a synthetic intermediate that is useful for pharmaceutical synthesis . It is available for purchase for pharmaceutical testing .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body . The total synthesis of certain compounds has been started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Scientific Research Applications
Synthesis Techniques
A study by Fritsche et al. (2006) described the synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds. This process involved reacting carboxylic acids with tert-butyl trichloroacetimidate, a method potentially applicable to the synthesis of (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester (Fritsche, Deguara, & Lehr, 2006).
The work of Kant, Singh, & Agarwal (2015) focused on the synthetic and crystallographic studies of a similar compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. Their methodology and findings might offer insights into the structural and synthetic aspects of the target compound (Kant, Singh, & Agarwal, 2015).
Biological Activities
- Katayama (2000) synthesized 4-Chloroindole-3-acetic acid and its esters, which are structurally related to the compound . The study explored the biological activities of these compounds, offering a potential reference point for understanding the biological properties of this compound (Katayama, 2000).
Deprotection Methods
- Li et al. (2006) researched aqueous phosphoric acid as a reagent for deprotecting tert-butyl carbamates, esters, and ethers, including those similar to the compound . This study provides valuable information on the deprotection methods that can be applied to this compound (Li et al., 2006).
Other Relevant Studies
A study by Hodges, Wang, & Riley (2004) on the synthesis of a spirocyclic indoline lactone provides insights that may be relevant to the synthesis and properties of this compound (Hodges, Wang, & Riley, 2004).
Qi, Hülsmann, & Godt (2016) conducted studies on the synthesis and hydrolysis of specific esters, offering potential parallels to the hydrolysis behavior of this compound (Qi, Hülsmann, & Godt, 2016).
Safety and Hazards
Future Directions
Indole derivatives have shown various biologically vital properties, and owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These interactions often involve binding to receptors, leading to a series of biochemical reactions .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
tert-butyl N-[(5-chloro-1H-indol-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-14(2,3)19-13(18)17-8-9-7-16-12-5-4-10(15)6-11(9)12/h4-7,16H,8H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPLAYJMAOZAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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